(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol
Overview
Description
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various targets, includingTyrosine-protein kinase ABL1 , which plays a crucial role in cell differentiation, cell division, cell adhesion, and stress response .
Mode of Action
Pyrazole derivatives have been shown to exhibit diverse biological activities, includingantioxidant and anticancer activities . They can interact with their targets, leading to changes in cellular processes and functions .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways, particularly those involved incellular proliferation and apoptosis .
Result of Action
Pyrazole derivatives have been shown to exhibitcytotoxic properties against several human cell lines . They can induce apoptosis and inhibit cellular proliferation, contributing to their anticancer activities .
Biochemical Analysis
Cellular Effects
Pyrazole derivatives have been shown to exhibit a wide range of biological activities, influencing cell function, signaling pathways, gene expression, and cellular metabolism . The specific effects of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol on cells would need to be investigated in more detail.
Molecular Mechanism
Pyrazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Pyrazoles can be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol typically involves the reaction of ethyl hydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. One common method involves the condensation of ethyl hydrazine with an aldehyde, such as formaldehyde, under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: The major products are halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-1-methyl-1H-pyrazol-5-yl)methanol
- (3-Amino-1-phenyl-1H-pyrazol-5-yl)methanol
- (3-Amino-1-propyl-1H-pyrazol-5-yl)methanol
Uniqueness
(3-Amino-1-ethyl-1H-pyrazol-5-yl)methanol is unique due to its specific ethyl substitution, which can influence its reactivity and biological activity. The presence of the ethyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
(5-amino-2-ethylpyrazol-3-yl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-9-5(4-10)3-6(7)8-9/h3,10H,2,4H2,1H3,(H2,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENFNBSULQLRQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274688 | |
Record name | 1H-Pyrazole-5-methanol, 3-amino-1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1328640-65-8 | |
Record name | 1H-Pyrazole-5-methanol, 3-amino-1-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1328640-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-5-methanol, 3-amino-1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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